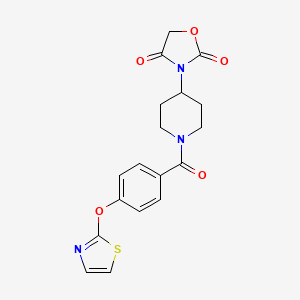

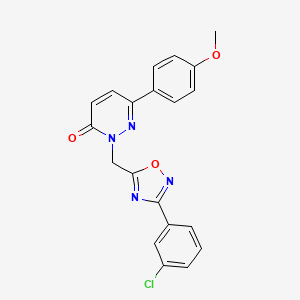

![molecular formula C18H17N3O7S2 B2535135 ethyl 2-({[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetyl}amino)benzoate CAS No. 946385-32-6](/img/structure/B2535135.png)

ethyl 2-({[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetyl}amino)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, ethyl 2-({[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetyl}amino)benzoate, is a complex molecule that may be related to various research areas, including organic synthesis, pharmaceutical chemistry, and materials science. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their properties, which can be used to infer potential characteristics and applications of the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including condensation, cyclization, and functional group transformations. For instance, the synthesis of ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate involves the condensation of 2-(2-nitrobenzamido)propanoic acid with ethyl anthranillate, followed by reduction and heating in the presence of FeCl3 to afford the title compound . Similarly, the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate involves a reaction between a pyrazole derivative, ammonium thiocyanate, and ethyl 3-aminobut-2-enoate . These methods may provide a basis for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using spectroscopic methods such as IR, Raman, NMR, and X-ray diffraction. For example, the structure of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate was characterized by these methods, and theoretical calculations were used to support the experimental findings . Similarly, the molecular structure of ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate was analyzed using FT-IR, FT-Raman, and molecular docking studies . These techniques could be applied to determine the molecular structure of the compound .

Chemical Reactions Analysis

The chemical reactivity of related compounds can be inferred from their functional groups and molecular structure. For instance, the cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin is acid-catalyzed and follows pseudo-first-order kinetics . The presence of reactive functional groups such as aminosulfonyl and ester groups in the compound of interest suggests that it may undergo similar cyclization or hydrolysis reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are determined by their molecular structure. For example, the nonlinear optical properties and molecular electrostatic potential of ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate were investigated, revealing potential sites for nucleophilic attack and indicating significant nonlinear optical properties . The anti-juvenile hormone activity of ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate suggests that the compound of interest may also exhibit biological activity . Additionally, the antioxidant activity of substituted ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives indicates that the compound may have potential as an antioxidant agent .

Applications De Recherche Scientifique

Synthesis and Biological Activities

- The chemical has been involved in the synthesis of new quinazolines with potential as antimicrobial agents. This demonstrates its utility in creating compounds that could be effective against a range of bacteria and fungi, such as Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Shihora, & Moradia, 2007).

- It has also played a role in the chemistry of sym-tetrazine, contributing to the synthesis of compounds that could have unique chemical properties and potential applications in materials science (Postovskii, Ershov, Sidorov, & Serebryakova, 1977).

- Another study highlighted its use in a four-component tandem protocol for the synthesis of highly functionalized [1,4]-thiazines, showing its versatility in facilitating complex chemical reactions (Indumathi, Kumar, & Perumal, 2007).

- Research into the biodegradation of chlorimuron-ethyl by Rhodococcus sp. D310-1, where ethyl 2-sulfamoyl benzoate was identified as a degradation product, indicates its relevance in environmental science, particularly in strategies for the removal of persistent herbicides (Li, Zang, Yu, Lv, Cheng, Liu, Xu, & Lan, 2016).

Synthesis and Characterization for Chemical Reagents

- Studies have also explored its role as a precursor in the synthesis of other complex molecules, such as alkyl 4-hydroxyalk-2-enoates, which are structures found in biologically active natural products and useful for the synthesis of chiral compounds (Du, Kawatani, Kataoka, Omatsu, & Nokami, 2012).

Applications in Anticancer Research

- The compound has been used in reactions leading to the creation of new 1,3,4-thiadiazoles, 1,3,4-selenadiazoles, and 1,2,4-triazolo[4,3-a]pyrimidines, which were screened for anticancer activity. This indicates its potential utility in developing new cancer therapies (Abdelall, Mohamed, & Abdelhamid, 2010).

Propriétés

IUPAC Name |

ethyl 2-[[2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-7-yl)sulfonyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O7S2/c1-2-28-18(23)13-5-3-4-6-14(13)21-17(22)10-29(24,25)12-7-8-15-16(9-12)30(26,27)20-11-19-15/h3-9,11H,2,10H2,1H3,(H,19,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNOPQZMGATTWAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CC3=C(C=C2)NC=NS3(=O)=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

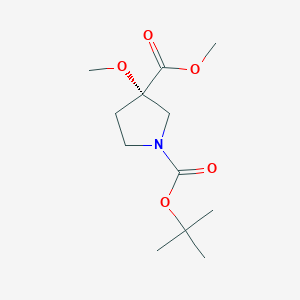

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-ethoxyethanone](/img/structure/B2535052.png)

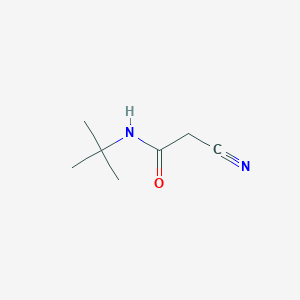

![Ethyl 1-(2-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1-oxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate](/img/structure/B2535056.png)

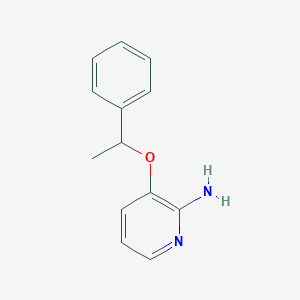

![N-(3-chlorophenyl)-N'-(5,6-dihydrobenzo[h]quinazolin-2-yl)urea](/img/structure/B2535059.png)

![1-[(4-Chlorophenyl)sulfanyl]-2-{[(2-chlorophenyl)sulfanyl]methyl}benzene](/img/structure/B2535068.png)

![ethyl 4-(3-(2-ethoxyethyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2535070.png)

![Methyl 4-[2-(4-amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzoate](/img/structure/B2535073.png)